molecular formula C16H15BrClNO3S2 B1667243 BMS-986122 CAS No. 313669-88-4

BMS-986122

Katalognummer: B1667243
CAS-Nummer: 313669-88-4
Molekulargewicht: 448.8 g/mol
InChI-Schlüssel: PNGJPVDGZNPZHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-986122 ist ein positiver allosterischer Modulator des μ-Opioid-Rezeptors. Er ist bekannt für seine Fähigkeit, die Wirkungen orthosterischer Liganden zu verstärken, was ihn zu einer wertvollen Verbindung in der Erforschung von G-Protein-gekoppelten Rezeptoren (GPCR) und ihrer Rolle in verschiedenen physiologischen Prozessen macht .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung eines Thiazolidinrings und die Einführung von Brom- und Methoxygruppen. Der Syntheseweg beginnt typischerweise mit der Reaktion von 3-Brom-4-methoxybenzaldehyd mit Thiosemicarbazid, um ein Thiosemicarbazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann cyclisiert, um den Thiazolidinring zu bilden. Das Endprodukt wird durch Sulfonierung mit 4-Chlorbenzolsulfonylchlorid erhalten .

Vorbereitungsmethoden

The synthesis of BMS-986122 involves several steps, including the formation of a thiazolidine ring and the introduction of bromine and methoxy groups. The synthetic route typically starts with the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazolidine ring. The final product is obtained through sulfonylation with 4-chlorobenzenesulfonyl chloride .

Analyse Chemischer Reaktionen

BMS-986122 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Pain Management

BMS-986122's ability to enhance endogenous opioid pathways presents a significant opportunity for developing new analgesics that minimize common side effects associated with traditional opioids, such as constipation and respiratory depression. Research indicates that this compound does not promote these adverse effects while still providing analgesia in animal models .

Understanding GPCR Dynamics

The study of this compound contributes to the broader understanding of G protein-coupled receptor (GPCR) dynamics. By elucidating how allosteric modulators can stabilize specific receptor conformations, researchers can better design drugs that target GPCRs effectively. This has implications not only for opioid receptors but also for other GPCRs involved in various physiological processes .

Structural Biology Insights

Recent studies utilizing cryogenic electron microscopy and nuclear magnetic resonance spectroscopy have provided structural insights into how this compound interacts with MOR. These studies reveal alterations in key residues that are critical for receptor activation and highlight the importance of conformational changes in drug action .

Case Study 1: Analgesic Efficacy

In a preclinical study involving rodent models, this compound demonstrated significant analgesic properties when administered alongside morphine. The combination resulted in enhanced pain relief without increasing the risk of developing tolerance or dependence, showcasing its potential as a safer alternative to conventional opioids .

Case Study 2: Structural Analysis

A detailed structural analysis using cryo-electron microscopy revealed that this compound induces specific conformational changes in MOR that facilitate G-protein interaction. This study illustrated how allosteric modulators can fine-tune receptor activity and opened avenues for designing more effective therapeutics targeting similar GPCRs .

Comparative Table of Opioid Modulators

CompoundTypeTarget ReceptorAnalgesic EffectSide Effects
This compoundPositive Allosteric Modulatorμ-opioid receptorYesMinimal (no constipation or respiratory depression)
MorphineFull Agonistμ-opioid receptorYesHigh (constipation, dependence)
NaloxoneAntagonistμ-opioid receptorNoNone

Wirkmechanismus

BMS-986122 exerts its effects by binding to a specific site on the mu-opioid receptor, distinct from the orthosteric ligand-binding site. This binding enhances the receptor’s response to its natural ligands, such as endomorphins. The compound stabilizes the receptor in its active conformation, promoting the interaction with G-proteins and subsequent intracellular signaling .

Vergleich Mit ähnlichen Verbindungen

BMS-986122 ist unter den positiven allosterischen Modulatoren des μ-Opioid-Rezeptors aufgrund seiner hohen Selektivität und Potenz einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine Fähigkeit aus, die Wirkungen orthosterischer Liganden zu verstärken, ohne selbst signifikante Agonistenaktivität zu zeigen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

BMS-986122 is a selective positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), which has garnered attention due to its potential to enhance the efficacy of endogenous and exogenous opioid peptides while minimizing the side effects commonly associated with traditional opioid therapies. This compound represents a novel approach in pain management, aiming to reduce issues such as tolerance, dependence, and respiratory depression.

This compound operates through an allosteric modulation mechanism, enhancing the activity of MOR without acting as an agonist itself. It binds to an allosteric site on the receptor, which stabilizes the fully-activated conformation of MOR and increases its interaction with G proteins. This modulation alters the conformational dynamics of the receptor, shifting the equilibrium towards states that promote greater signaling efficacy.

Key Findings on Mechanism

  • Conformational Dynamics : Research indicates that this compound binding enhances interactions between key residues R167 and Y254 within MOR, facilitating a more stable active state conducive to receptor activation .
  • Enhanced Efficacy : this compound significantly improves the potency of traditional opioids like morphine and methadone, enhancing their antinociceptive effects without increasing their affinity for MOR .

Antinociceptive Effects

This compound has been shown to produce significant antinociceptive effects in various animal models. Its efficacy was tested using both acute and inflammatory pain models, demonstrating enhanced pain relief when administered alongside traditional opioid agonists.

Case Study Data

  • Mouse Models : In studies involving C57BL/6 mice, this compound was administered intracerebroventricularly (i.c.v.) in conjunction with methadone, resulting in robust antinociception compared to methadone alone .
  • Systemic Administration : In 129S1/SvlmJ mice, systemic injections of this compound produced significant antinociceptive effects in tail-withdrawal tests, indicating its potential for broader therapeutic applications .

Comparative Efficacy Table

Study TypeMethodologyResultReference
Acute Pain Modeli.c.v. administrationEnhanced methadone effect
Inflammatory Pain ModelSystemic injectionSignificant reduction in mechanical allodynia
Morphine Potency EnhancementBinding assays4.8-fold increase in potency

Side Effects Profile

One of the most promising aspects of this compound is its ability to enhance opioid efficacy without producing common side effects such as constipation or respiratory depression. This characteristic positions it as a potentially safer alternative in pain management strategies.

Observations

  • No Induction of Tolerance : Repeated administration did not lead to tolerance development in animal models .
  • Lack of Reward Pathways Activation : Unlike traditional opioids, this compound does not activate reward pathways, reducing the risk of addiction .

Eigenschaften

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313669-88-4
Record name 313669-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-986122
Reactant of Route 2
Reactant of Route 2
BMS-986122
Reactant of Route 3
BMS-986122
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
BMS-986122
Reactant of Route 5
BMS-986122
Reactant of Route 6
Reactant of Route 6
BMS-986122

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.